Cas no 2248215-33-8 ((2R)-2-(3,3-Dimethylcyclohexyl)propanoic acid)

(2R)-2-(3,3-Dimethylcyclohexyl)propanoic acid is a chiral carboxylic acid featuring a sterically hindered cyclohexyl substituent, which influences its reactivity and selectivity in synthetic applications. The (2R)-configuration ensures enantiopurity, making it valuable for asymmetric synthesis and pharmaceutical intermediates. Its rigid cyclohexyl backbone enhances stability, while the carboxylic acid group provides versatility for derivatization, including esterification or amidation. The 3,3-dimethyl substitution further contributes to steric control in reactions. This compound is particularly useful in fine chemical synthesis, where precise stereochemistry and structural robustness are critical. Its well-defined chiral center and functional group compatibility make it a reliable building block for advanced organic transformations.
(2R)-2-(3,3-Dimethylcyclohexyl)propanoic acid structure
2248215-33-8 structure
Product name:(2R)-2-(3,3-Dimethylcyclohexyl)propanoic acid
CAS No:2248215-33-8
MF:C11H20O2
Molecular Weight:184.275303840637
CID:6225177
PubChem ID:137937848

(2R)-2-(3,3-Dimethylcyclohexyl)propanoic acid 化学的及び物理的性質

名前と識別子

    • 2248215-33-8
    • (2R)-2-(3,3-Dimethylcyclohexyl)propanoic acid
    • EN300-6505587
    • インチ: 1S/C11H20O2/c1-8(10(12)13)9-5-4-6-11(2,3)7-9/h8-9H,4-7H2,1-3H3,(H,12,13)/t8-,9?/m1/s1
    • InChIKey: NHJIPHZRNIJBLH-VEDVMXKPSA-N
    • SMILES: OC([C@H](C)C1CCCC(C)(C)C1)=O

計算された属性

  • 精确分子量: 184.146329876g/mol
  • 同位素质量: 184.146329876g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 196
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.7
  • トポロジー分子極性表面積: 37.3Ų

(2R)-2-(3,3-Dimethylcyclohexyl)propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-6505587-1.0g
(2R)-2-(3,3-dimethylcyclohexyl)propanoic acid
2248215-33-8 95.0%
1.0g
$1129.0 2025-03-14
Enamine
EN300-6505587-10.0g
(2R)-2-(3,3-dimethylcyclohexyl)propanoic acid
2248215-33-8 95.0%
10.0g
$4852.0 2025-03-14
Enamine
EN300-6505587-0.25g
(2R)-2-(3,3-dimethylcyclohexyl)propanoic acid
2248215-33-8 95.0%
0.25g
$1038.0 2025-03-14
Enamine
EN300-6505587-5.0g
(2R)-2-(3,3-dimethylcyclohexyl)propanoic acid
2248215-33-8 95.0%
5.0g
$3273.0 2025-03-14
Enamine
EN300-6505587-0.1g
(2R)-2-(3,3-dimethylcyclohexyl)propanoic acid
2248215-33-8 95.0%
0.1g
$993.0 2025-03-14
Enamine
EN300-6505587-2.5g
(2R)-2-(3,3-dimethylcyclohexyl)propanoic acid
2248215-33-8 95.0%
2.5g
$2211.0 2025-03-14
Enamine
EN300-6505587-0.05g
(2R)-2-(3,3-dimethylcyclohexyl)propanoic acid
2248215-33-8 95.0%
0.05g
$948.0 2025-03-14
Enamine
EN300-6505587-0.5g
(2R)-2-(3,3-dimethylcyclohexyl)propanoic acid
2248215-33-8 95.0%
0.5g
$1084.0 2025-03-14

(2R)-2-(3,3-Dimethylcyclohexyl)propanoic acid 関連文献

(2R)-2-(3,3-Dimethylcyclohexyl)propanoic acidに関する追加情報

Introduction to (2R)-2-(3,3-Dimethylcyclohexyl)Propanoic Acid (CAS No. 2248215-33-8)

(2R)-2-(3,3-Dimethylcyclohexyl)propanoic acid, identified by the CAS registry number 2248215-33-8, is a chiral carboxylic acid with a unique structure that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its cyclohexane ring substituted with two methyl groups at the 3-position and a propanoic acid group attached to the 2-position of the cyclohexane ring. The (R)-configuration at the chiral center imparts specific stereochemical properties, making it a valuable molecule in various applications.

The synthesis of (2R)-2-(3,3-Dimethylcyclohexyl)propanoic acid typically involves multi-step organic reactions, including alkylation, oxidation, and stereoselective reductions. Recent advancements in asymmetric catalysis have enabled more efficient and enantioselective syntheses of this compound, which is crucial for its use in pharmaceutical applications. The compound's structure allows for diverse functionalization, making it a versatile building block in organic synthesis.

Recent studies have highlighted the potential of (2R)-2-(3,3-Dimethylcyclohexyl)propanoic acid as a precursor for drug development. Its cyclohexane ring provides a rigid framework that can be further modified to create bioactive molecules with desired pharmacokinetic properties. For instance, researchers have explored its use as a scaffold for developing inhibitors of enzymes involved in metabolic disorders and neurodegenerative diseases.

In addition to its role in drug discovery, this compound has found applications in materials science. The carboxylic acid group can undergo various reactions to form esters or amides, enabling the creation of polymeric materials with tailored properties. Recent research has focused on its use in synthesizing biodegradable polymers for biomedical applications, such as drug delivery systems and tissue engineering scaffolds.

The stereochemistry of (2R)-2-(3,3-Dimethylcyclohexyl)propanoic acid plays a critical role in determining its biological activity. The (R)-configuration at the chiral center influences molecular interactions, particularly in binding to biological targets such as enzymes and receptors. This has led to its investigation as a chiral ligand in asymmetric catalysis and as a component in enantioselective reactions.

From an environmental perspective, the biodegradability and eco-friendly synthesis of (2R)-2-(3,3-Dimethylcyclohexyl)propanoic acid have been topics of recent research interest. Scientists are exploring sustainable methods to produce this compound using renewable feedstocks and green chemistry principles. Such approaches aim to reduce the environmental footprint associated with its manufacturing while maintaining high yields and purity.

In conclusion, (2R)-2-(3,3-Dimethylcyclohexyl)propanoic acid (CAS No. 2248215-33-8) is a multifaceted compound with significant potential across various scientific domains. Its unique structure, stereochemical properties, and versatile reactivity make it an invaluable molecule for both academic research and industrial applications. As ongoing studies continue to uncover new uses and improved synthetic methods for this compound, its importance in modern chemistry is expected to grow further.

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